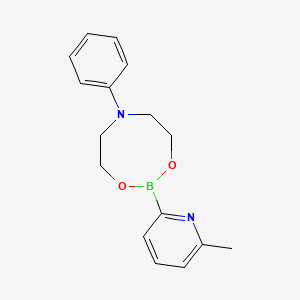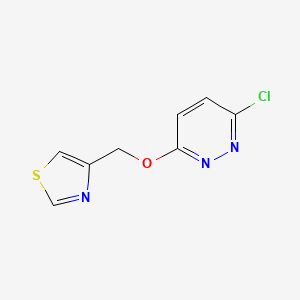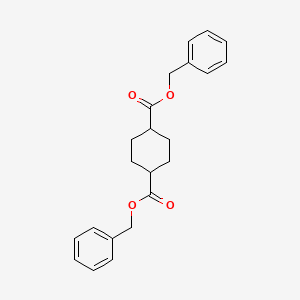![molecular formula C18H20O2 B8673837 3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
3-[(4-tert-butylphenyl)methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde typically involves the protection of a hydroxyl group followed by a Friedel-Crafts acylation reaction. One common method starts with 3-hydroxybenzaldehyde, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxybenzaldehyde . The tert-butyl group can be introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3-[4-(t-Butyl)benzyloxy]benzoic acid
Reduction: 3-[4-(t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
科学研究应用
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is utilized in several scientific research applications:
作用机制
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity . The benzyloxy and tert-butyl groups can influence the compound’s reactivity and binding affinity through steric and electronic effects .
相似化合物的比较
Similar Compounds
3-Benzyloxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a silyl ether group instead of a benzyloxy group, which can affect its reactivity and stability.
3,4-Dibenzyloxybenzaldehyde: Contains an additional benzyloxy group, which can lead to different reactivity and applications.
Uniqueness
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is unique due to the presence of both a benzyloxy group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
3-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-9-7-14(8-10-16)13-20-17-6-4-5-15(11-17)12-19/h4-12H,13H2,1-3H3 |
InChI 键 |
QXLDRBGJFJMTIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B8673765.png)
![5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8673775.png)



![2-(4-Aminobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B8673801.png)



![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)

![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)

